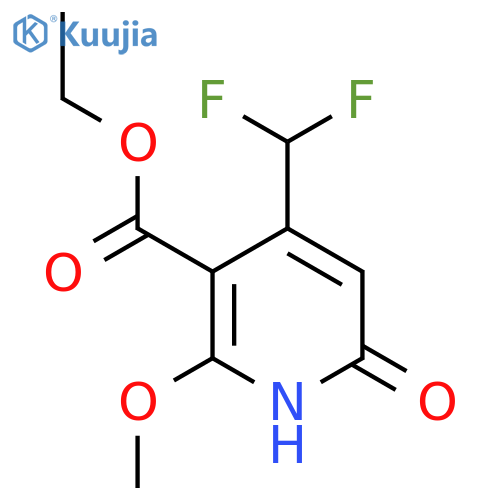

Cas no 1805454-76-5 (Ethyl 4-(difluoromethyl)-6-hydroxy-2-methoxypyridine-3-carboxylate)

Ethyl 4-(difluoromethyl)-6-hydroxy-2-methoxypyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(difluoromethyl)-6-hydroxy-2-methoxypyridine-3-carboxylate

-

- インチ: 1S/C10H11F2NO4/c1-3-17-10(15)7-5(8(11)12)4-6(14)13-9(7)16-2/h4,8H,3H2,1-2H3,(H,13,14)

- InChIKey: UUEZRNVJGZCDFT-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(NC(=C1C(=O)OCC)OC)=O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 401

- トポロジー分子極性表面積: 64.599

- 疎水性パラメータ計算基準値(XlogP): 0.5

Ethyl 4-(difluoromethyl)-6-hydroxy-2-methoxypyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029028791-500mg |

Ethyl 4-(difluoromethyl)-6-hydroxy-2-methoxypyridine-3-carboxylate |

1805454-76-5 | 95% | 500mg |

$1,853.50 | 2022-04-01 | |

| Alichem | A029028791-1g |

Ethyl 4-(difluoromethyl)-6-hydroxy-2-methoxypyridine-3-carboxylate |

1805454-76-5 | 95% | 1g |

$3,097.65 | 2022-04-01 | |

| Alichem | A029028791-250mg |

Ethyl 4-(difluoromethyl)-6-hydroxy-2-methoxypyridine-3-carboxylate |

1805454-76-5 | 95% | 250mg |

$1,078.00 | 2022-04-01 |

Ethyl 4-(difluoromethyl)-6-hydroxy-2-methoxypyridine-3-carboxylate 関連文献

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

Ethyl 4-(difluoromethyl)-6-hydroxy-2-methoxypyridine-3-carboxylateに関する追加情報

Ethyl 4-(difluoromethyl)-6-hydroxy-2-methoxypyridine-3-carboxylate (CAS No. 1805454-76-5): A Comprehensive Overview

Ethyl 4-(difluoromethyl)-6-hydroxy-2-methoxypyridine-3-carboxylate (CAS No. 1805454-76-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its unique structural features, holds promise for various applications in medicinal chemistry and synthetic biology. Its molecular structure, featuring a pyridine core with functional groups such as hydroxyl, methoxy, and difluoromethyl substituents, makes it a versatile intermediate in the synthesis of more complex molecules.

The significance of this compound lies in its potential role as a building block for the development of novel therapeutic agents. Pyridine derivatives are widely recognized for their biological activity and have been extensively studied in the quest for new drugs targeting a myriad of diseases. The presence of the difluoromethyl group particularly enhances the compound's pharmacological properties, contributing to improved metabolic stability and bioavailability. This feature is crucial in drug design, as it can significantly influence the compound's efficacy and duration of action.

In recent years, there has been a surge in research focused on developing innovative treatments for chronic and infectious diseases. Ethyl 4-(difluoromethyl)-6-hydroxy-2-methoxypyridine-3-carboxylate has emerged as a key intermediate in several synthetic pathways that aim to produce novel bioactive molecules. For instance, its structural motif is closely related to compounds that have shown promise in preclinical studies as inhibitors of enzymes involved in cancer metabolism. The hydroxyl and methoxy groups on the pyridine ring provide multiple sites for chemical modification, enabling the synthesis of derivatives with tailored biological activities.

The compound's relevance is further underscored by its potential applications in the development of agrochemicals. Pyridine-based compounds are frequently employed in crop protection chemicals due to their ability to interact with biological targets in pests and weeds. The specific arrangement of functional groups in Ethyl 4-(difluoromethyl)-6-hydroxy-2-methoxypyridine-3-carboxylate makes it a valuable precursor for synthesizing novel herbicides and insecticides that are more effective and environmentally friendly.

Advances in synthetic methodologies have also contributed to the growing interest in this compound. Modern techniques such as flow chemistry and catalytic processes have enabled more efficient and scalable production methods for Ethyl 4-(difluoromethyl)-6-hydroxy-2-methoxypyridine-3-carboxylate. These innovations not only reduce production costs but also minimize waste, aligning with the principles of green chemistry. Such developments are critical in ensuring sustainable practices within the pharmaceutical industry.

The pharmacological potential of Ethyl 4-(difluoromethyl)-6-hydroxy-2-methoxypyridine-3-carboxylate has been explored in several recent studies. Researchers have demonstrated its utility as a scaffold for designing molecules with anti-inflammatory, antimicrobial, and antiviral properties. The difluoromethyl group, in particular, has been shown to enhance binding affinity to biological targets, making it an attractive feature for drug design. Additionally, computational modeling studies have suggested that derivatives of this compound may exhibit favorable pharmacokinetic profiles.

In conclusion, Ethyl 4-(difluoromethyl)-6-hydroxy-2-methoxypyridine-3-carboxylate (CAS No. 1805454-76-5) represents a promising candidate for further exploration in pharmaceutical and agrochemical research. Its unique structural features and versatile reactivity make it a valuable intermediate for synthesizing novel bioactive molecules. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a significant role in the development of next-generation therapeutics and crop protection agents.

1805454-76-5 (Ethyl 4-(difluoromethyl)-6-hydroxy-2-methoxypyridine-3-carboxylate) 関連製品

- 1613582-45-8(2-methyl-6-phenylhex-5-en-2-amine)

- 1516935-25-3(methyl 2-(4-amino-2-methyloxan-4-yl)acetate)

- 88964-99-2(6-chloro-2-(4-chlorophenyl)imidazo1,2-apyridine)

- 2172136-28-4(5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}hexanoic acid)

- 2137756-15-9(3-Azetidinemethanol, α-(2-amino-1-methylethyl)-α-ethyl-)

- 2171715-39-0(4-(2-cyclobutylethyl)(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

- 1689538-76-8(2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester)

- 2418704-89-7(4-tert-butyl-1-methyl-2-phenyl-1H-imidazol-5-amine dihydrochloride)

- 64358-07-2(2-Chloro-4'-n-propylbenzophenone)

- 2227817-70-9((2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol)